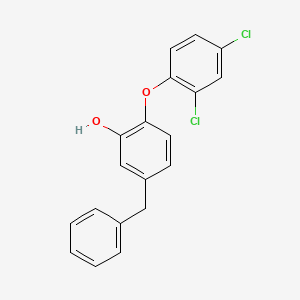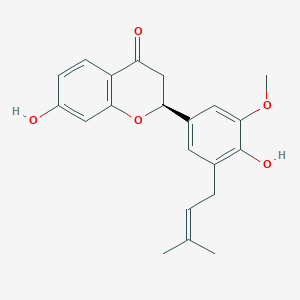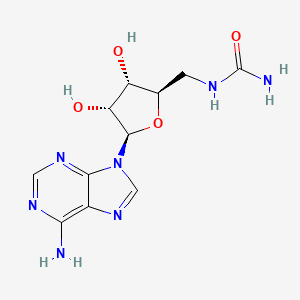
(5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one: is a chemical compound with the molecular formula C8H13N3O2 This compound is notable for its unique structure, which includes an oxazolidinone ring fused with a pyrrole ring and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine.
Aminomethyl Group Addition: The aminomethyl group is usually introduced through a reductive amination process, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to a more saturated form, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in bacterial cell wall synthesis. This makes it a candidate for developing new antibacterial agents.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications, including as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising lead compound for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial enzymes involved in cell wall synthesis. By inhibiting these enzymes, the compound disrupts the synthesis of the bacterial cell wall, leading to cell death. The exact pathways and molecular interactions are still under investigation, but its efficacy as an enzyme inhibitor is well-documented.
Comparison with Similar Compounds
Similar Compounds
(5R)-5-(aminomethyl)pyrrolidin-2-one: Shares a similar aminomethyl group but lacks the oxazolidinone ring.
7-Fluoro-1,3-dihydro-indol-2-one oxazolidinones: Contains an oxazolidinone ring but differs in the substitution pattern and additional functional groups.
Uniqueness
What sets (5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one apart is its unique combination of the oxazolidinone and pyrrole rings, along with the aminomethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(5R)-5-(aminomethyl)-3-pyrrol-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H11N3O2/c9-5-7-6-11(8(12)13-7)10-3-1-2-4-10/h1-4,7H,5-6,9H2/t7-/m1/s1 |
InChI Key |
OZSRSVNLPCHFKO-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1N2C=CC=C2)CN |
Canonical SMILES |
C1C(OC(=O)N1N2C=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Chloro-N-(4-ethylphenyl)benzo[d]oxazol-2-amine](/img/structure/B10844747.png)

